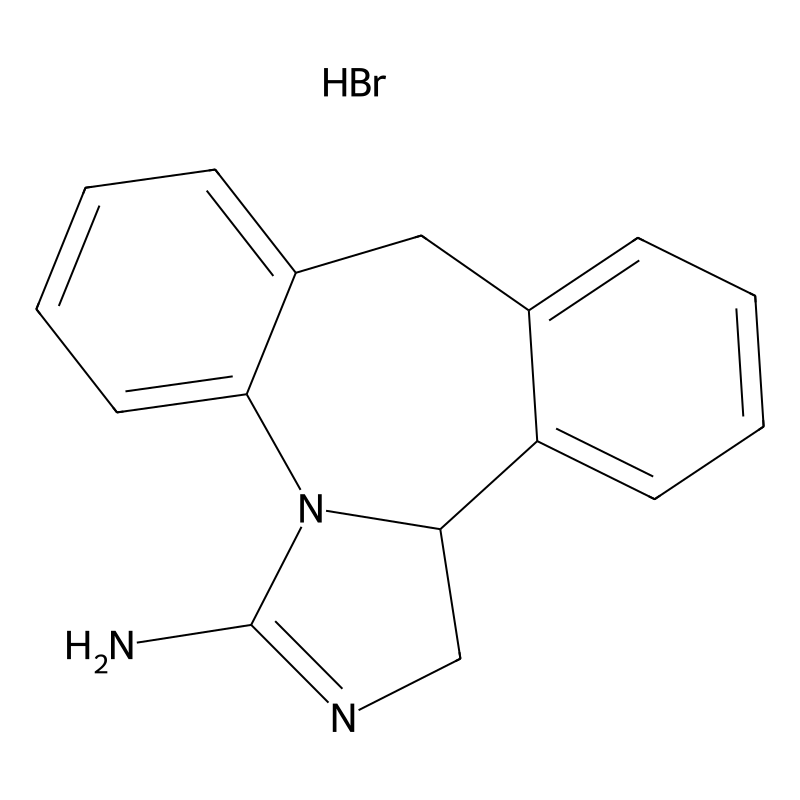

Epinastine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Epinastine hydrobromide is a second-generation antihistamine primarily used in the treatment of allergic conjunctivitis. It is marketed under various brand names, including Elestat and Alesion. Epinastine functions as a selective antagonist for the histamine H1 receptor while also exhibiting mast cell stabilizing properties. This compound is particularly effective in alleviating symptoms such as itching, redness, and swelling associated with allergic reactions in the eyes. It does not penetrate the blood-brain barrier, which minimizes central nervous system side effects commonly associated with first-generation antihistamines .

Epinastine hydrobromide's therapeutic effect relies on its ability to block histamine H1 receptors. Histamine is a chemical mediator released by mast cells during allergic reactions. When histamine binds to H1 receptors on ocular tissues, it triggers symptoms like itching, redness, and swelling. Epinastine competitively binds to these receptors, preventing histamine from exerting its effects and alleviating allergic conjunctivitis symptoms [].

Anti-Allergic Properties

Epinastine hydrobromide functions by blocking histamine, a key mediator of the allergic response. Research is investigating its efficacy in treating various allergic conditions beyond allergic conjunctivitis. Studies suggest its potential in managing allergic rhinitis [1].

[1] The anti-allergic effects of epinastine: in vitro and in vivo studies.

[2] Epinastine for Atopic Dermatitis: A Review of the Literature.

- Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions.

- Hydrobromide Salt Formation: Epinastine is converted into its hydrobromide salt form to enhance solubility and stability for ophthalmic use.

Specific synthetic routes may vary based on the starting materials and desired purity levels, but these general steps outline the core processes involved in producing epinastine hydrobromide .

Epinastine demonstrates significant biological activity as an H1 receptor antagonist. Its primary actions include:

- Mast Cell Stabilization: Prevents degranulation of mast cells, thereby reducing the release of histamine and other inflammatory mediators.

- Antihistaminic Effects: Blocks histamine binding to H1 receptors, alleviating symptoms of allergic conjunctivitis.

- Inhibition of Pro-inflammatory Mediators: Reduces the secretion of various inflammatory substances that contribute to allergic reactions .

The pharmacokinetics reveal that epinastine has an absorption bioavailability of approximately 40%, with a half-life of about 12 hours, allowing for twice-daily dosing .

Epinastine hydrobromide is primarily used in ophthalmology for:

- Treating Allergic Conjunctivitis: It effectively alleviates symptoms such as itching, redness, and swelling in the eyes.

- Preventive Use: Regular administration can help prevent allergic reactions triggered by airborne allergens.

It is available as an ophthalmic solution and is typically prescribed for twice-daily use .

Several compounds share structural or functional similarities with epinastine hydrobromide. Here are some notable examples:

| Compound Name | Class | Key Features |

|---|---|---|

| Cetirizine | Antihistamine | Second-generation; crosses blood-brain barrier; longer half-life. |

| Loratadine | Antihistamine | Non-sedating; longer duration of action than first-generation antihistamines. |

| Olopatadine | Antihistamine | Mast cell stabilizer; used in both systemic and topical forms for allergies. |

| Azelastine | Antihistamine | Dual-action; effective against nasal allergies as well as conjunctivitis. |

Uniqueness of Epinastine Hydrobromide:

Epinastine's unique profile lies in its selective action on histamine receptors without crossing the blood-brain barrier, minimizing central nervous system side effects while providing effective relief for ocular allergies . Its dual mechanism—acting both as an antihistamine and a mast cell stabilizer—sets it apart from many other antihistamines that primarily focus on receptor antagonism alone.